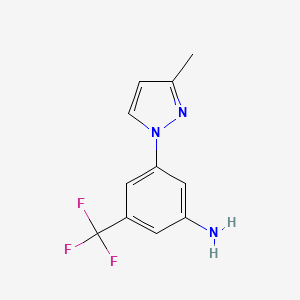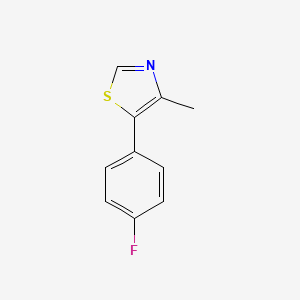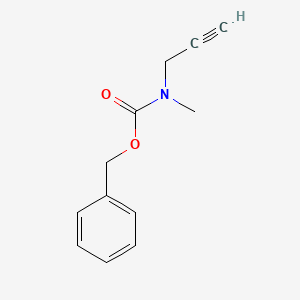
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate
Descripción general
Descripción
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a carbamate derivative, characterized by the presence of a benzyl group, a methyl group, and a prop-2-yn-1-yl group attached to the carbamate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate can be synthesized through several methods. One common approach involves the N-alkylation of benzyl carbamate with propargyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of benzyl methyl(prop-2-yn-1-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysis can also be employed to facilitate the reaction and improve the overall production rate .
Análisis De Reacciones Químicas
Types of Reactions
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-yn-1-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl methyl(prop-2-yn-1-yl)carbamate derivatives with carbonyl functionalities, while reduction can produce benzyl methyl(prop-2-yn-1-yl)amine .
Aplicaciones Científicas De Investigación
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate has a wide range of applications in scientific research:
Biology: The compound can be utilized in the study of enzyme inhibition and protein modification.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which benzyl methyl(prop-2-yn-1-yl)carbamate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. Additionally, it may participate in covalent modification of proteins, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl prop-2-yn-1-ylcarbamate: Similar in structure but lacks the methyl group.
N-benzylprop-2-yn-1-amine: Contains an amine group instead of a carbamate.
(9H-Fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate: A protected derivative used in peptide synthesis.
Uniqueness
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
benzyl N-methyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H13NO2/c1-3-9-13(2)12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 |
Clave InChI |
VJRRQNVVICWERU-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#C)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)
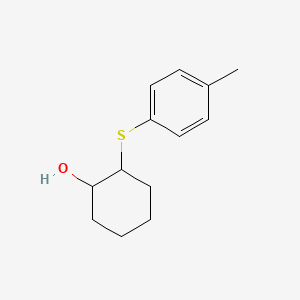
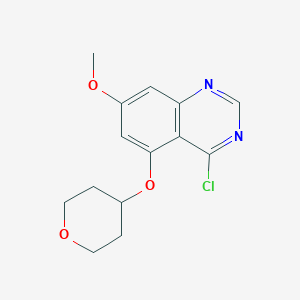
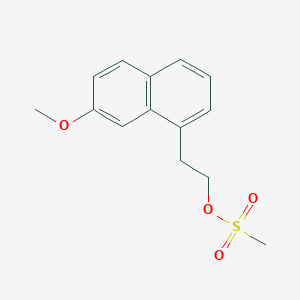
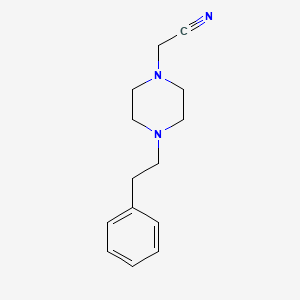
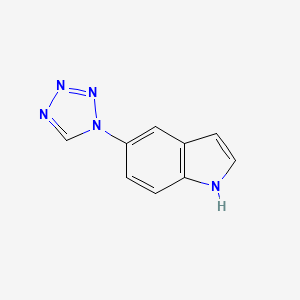
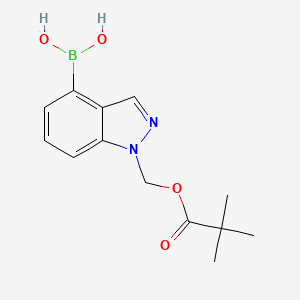
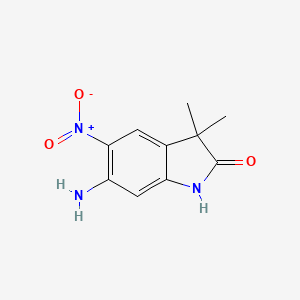
![(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)
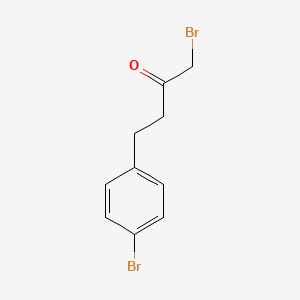
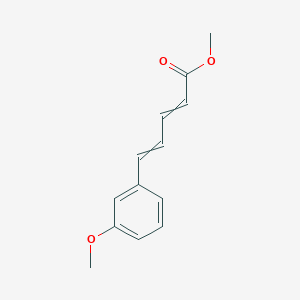
![ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B8475330.png)
